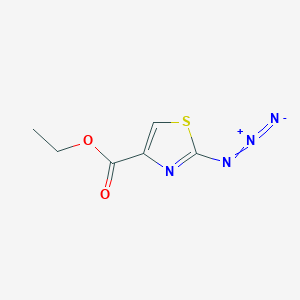

2-Azido-4-ethoxycarbonylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azido-4-ethoxycarbonylthiazole is an organic compound that contains an azide (– N3) functional group . Azides are a highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . The azide functional group can be shown by two resonance structures .

Synthesis Analysis

The synthesis of this compound involves the cyclization of thiosemicarbazide with ethyl bromopyruvate in concentrated hydrochloric acid . Depending on the reaction conditions, 2-amino-l,3,4-thiadiazine and 2-hydrazinothiazole derivatives were obtained . The formation of 2-azido-4-carboxy- and this compound was observed in the action of dilute nitric acid on thiadiazines .Molecular Structure Analysis

The molecular structure of this compound, like other azidoazole compounds, is characterized by a higher nitrogen content and higher enthalpy of formation . The polar character of the azido group has a remarkable effect on their bond lengths and angles .Chemical Reactions Analysis

Azidoazole compounds, such as this compound, exhibit interesting reactivity. They are known to participate in various types of synthetic conversions . The azide/azole isomerization participates in the pyrolysis of certain azidoazole compounds .Physical And Chemical Properties Analysis

Azidoazole compounds, such as this compound, are characterized by their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues . They have been found to have higher detonation velocity and detonation pressure than traditional explosives .Scientific Research Applications

Peptide Synthesis and Modification

- Peptidotriazoles on Solid Phase : Utilizes a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis on polar supports, showcasing the utility of thiazole derivatives in peptide modification (Tornøe, Christensen, & Meldal, 2002).

Synthesis of Functionalized Thiazole Derivatives

Synthesis and Properties of Methyl Ester and N,N-diethylamide : This research demonstrates the reaction of 2-hydrazino-5-phenylthiazole with NaNO2 in acid media to obtain methyl ester and N,N-diethylamide of 2-azido-5-phenyl-4-thiazolecarboxylic acid. The study provides insights into the synthesis and properties of these compounds (Mamedov et al., 1993).

Facile Synthesis of Ethyl 2-(2-Amino-5-ethoxycarbonylthiazol-4-yl)ethanoates : Describes a convenient synthesis method for highly functionalized 2-aminothiazole derivatives. This research is significant in the context of synthesizing ethoxycarbonylthiazole derivatives with potential applications in various fields (Brikutė et al., 2002).

Antifungal Agents

- Pyrazolo[3,4-c]isothiazole and Isothiazolo[4,3-d]isoxazole Derivatives : Investigates the antifungal activity of these derivatives. This study is relevant as it shows the potential of thiazole derivatives in developing new antifungal agents (Vicentini et al., 2011).

Antibacterial Properties

- Antibacterial Zn(II) Compounds of Schiff Bases Derived from Benzothiazoles : Focuses on the synthesis of Schiff bases derived from benzothiazoles and their conversion into Zn(II) chelates, revealing their antibacterial properties against pathogenic bacterial species (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Other Chemical Synthesis and Applications

1,3-Dipolar Cycloadditions of Azetines : Discusses the 1,3-dipolar cycloadditions of ethoxy- and ethylthio-1-azetines, providing insights into the chemical behavior of azetines, which are related to thiazole derivatives (Hemming et al., 1993).

Synthesis and Antiviral Evaluation of 4′-(1,2,3-Triazol-1-yl)thymidines : Explores the synthesis of triazole derivatives and their potential antiviral activity, which may include derivatives of thiazole compounds (Vernekar et al., 2014).

Mechanism of Action

Target of Action

Azidoazole compounds, a class to which this compound belongs, have been studied for their energetic properties . More research is needed to identify specific biological targets.

Mode of Action

Azidoazole compounds are known to undergo azide/azole isomerization, which participates in their pyrolysis . This process could potentially influence the interaction of 2-Azido-4-ethoxycarbonylthiazole with its targets.

Biochemical Pathways

The formation of 2-azido-4-carboxy- and this compound was observed in the action of dilute nitric acid on thiadiazines . This suggests that the compound may be involved in reactions with nitric acid in certain biochemical pathways.

Result of Action

Azido impurities in drug substances have been found to be mutagenic, potentially damaging dna and increasing the risk of developing cancer . This suggests that this compound may have similar effects, although more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of nitric acid . Additionally, the stability and pyrolysis of azidoazole compounds can be influenced by various possible trigger bonds .

Safety and Hazards

Azides, both organic and inorganic, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of azides can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The study of azidoazole compounds continues to attract great interest due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products .

Biochemical Analysis

Biochemical Properties

2-Azido-4-ethoxycarbonylthiazole has been found to participate in robust synthesis of azido modified RNA from amino precursors by diazotransfer reaction . This suggests that it interacts with enzymes involved in RNA synthesis. The azido group in the compound is a versatile bioorthogonal reporter moiety that is commonly used for site-specific labeling and functionalization of RNA .

Cellular Effects

For instance, they have been used in the synthesis of various heterocycles, which are known to play crucial roles in cellular processes .

Molecular Mechanism

It is known that azidoazole compounds undergo various transformations under different conditions . For instance, the formation of 2-azido-4-carboxy- and this compound was observed in the action of dilute nitric acid on thiadiazines .

properties

IUPAC Name |

ethyl 2-azido-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBLJKKTIZWCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)